molecular formula C12H8FNO B6594029 2-Fluoro-4-(pyridin-3-yl)benzaldehyde CAS No. 893637-83-7

2-Fluoro-4-(pyridin-3-yl)benzaldehyde

Cat. No.: B6594029
CAS No.: 893637-83-7
M. Wt: 201.20 g/mol
InChI Key: UUJAUHRIAPLPIU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a pyridine ring

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-Fluoro-4-(pyridin-3-yl)benzaldehyde can be influenced by various environmental factors . These could include pH, temperature, presence of other substances, and specific conditions within the biological system (e.g., cellular redox status, enzyme levels). The compound’s fluoro group might enhance its stability under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(pyridin-3-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with 3-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(pyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-4-(pyridin-3-yl)benzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-Fluoro-4-(pyridin-3-yl)benzaldehyde is unique due to the specific positioning of the fluorine and pyridine substituents, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-fluoro-4-pyridin-3-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-6-9(3-4-11(12)8-15)10-2-1-5-14-7-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJAUHRIAPLPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288859
Record name 2-Fluoro-4-(3-pyridinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893637-83-7
Record name 2-Fluoro-4-(3-pyridinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893637-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(3-pyridinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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